molecular formula C15H16N4O2 B2414226 2-Cyano-N-[(2S,3R)-2-cyclopropyl-6-oxopiperidin-3-yl]pyridine-4-carboxamide CAS No. 2223347-15-5

2-Cyano-N-[(2S,3R)-2-cyclopropyl-6-oxopiperidin-3-yl]pyridine-4-carboxamide

Cat. No.: B2414226
CAS No.: 2223347-15-5
M. Wt: 284.319
InChI Key: RAHWEOXPKAPTDG-OCCSQVGLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-N-[(2S,3R)-2-cyclopropyl-6-oxopiperidin-3-yl]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a cyano group, a cyclopropyl group, and a piperidinone moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-[(2S,3R)-2-cyclopropyl-6-oxopiperidin-3-yl]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of a cyanoacetamide derivative with a suitable aldehyde or ketone, followed by cyclization and functional group transformations to introduce the desired substituents . The reaction conditions often require the use of catalysts, such as piperidine, and solvents like ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-[(2S,3R)-2-cyclopropyl-6-oxopiperidin-3-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-Cyano-N-[(2S,3R)-2-cyclopropyl-6-oxopiperidin-3-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit topoisomerase enzymes, which are involved in DNA replication and repair, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-N-[(2S,3R)-2-cyclopropyl-6-oxopiperidin-3-yl]pyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyclopropyl and piperidinone moieties contribute to its stability and potential as a therapeutic agent .

Properties

IUPAC Name

2-cyano-N-[(2S,3R)-2-cyclopropyl-6-oxopiperidin-3-yl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c16-8-11-7-10(5-6-17-11)15(21)18-12-3-4-13(20)19-14(12)9-1-2-9/h5-7,9,12,14H,1-4H2,(H,18,21)(H,19,20)/t12-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHWEOXPKAPTDG-OCCSQVGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2C(CCC(=O)N2)NC(=O)C3=CC(=NC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@H]([C@@H]1NC(=O)C2=CC(=NC=C2)C#N)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.